1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one
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Overview
Description
1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one is a chemical compound with the molecular formula C8H6Cl2O. It is also known by other names such as Acetophenone, 2’,4’-dichloro- and 2,4-Dichloroacetophenone . This compound is characterized by the presence of a pyrrole ring substituted with a 2,4-dichlorophenyl group and an ethanone moiety. It has a molecular weight of 189.039 g/mol .
Preparation Methods
The synthesis of 1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable pyrrole derivative under specific conditions. One common method involves dissolving 4-methoxy acetophenone and 2,6-dichlorobenzaldehyde in ethanol, followed by the addition of potassium hydroxide (KOH) solution . The mixture is stirred at room temperature for several hours, resulting in the formation of the desired product, which is then purified by recrystallization from ethanol .
Chemical Reactions Analysis
1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .
Comparison with Similar Compounds
1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one can be compared with other similar compounds such as:
2,4-Dichloroacetophenone: Similar in structure but lacks the pyrrole ring.
3,4-Dichlorophenyl]ethan-1-one: Similar but with different substitution patterns on the phenyl ring. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
87388-53-2 |
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Molecular Formula |
C12H9Cl2NO |
Molecular Weight |
254.11 g/mol |
IUPAC Name |
1-[4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C12H9Cl2NO/c1-7(16)10-5-15-6-11(10)9-3-2-8(13)4-12(9)14/h2-6,15H,1H3 |
InChI Key |
IMBIOPRVUHIKPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC=C1C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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